Disodium 2-hydroxypentanedioate Disodium 2-hydroxypentanedioate α-Hydroxyglutaric acid (2-HG) is an α-hydroxy acid. It is metabolized to 2-oxoglutarate by D- and L-2-hydroxyglutarate dehydrogenases, and mutations in these enzymes lead to 2-hydroxyglutaric aciduria, a neurometabolic disorder characterized by increased levels of L-2-hydroxyglutaric acid. 2-HG can also be metabolized from isocitrate by mutated forms of isocitrate dehydrogenase 1 (IDH1) and IDH2.4,5 2-HG is structurally similar to α-ketoglutarate, the product of wild-type isocitrate dehydrogenases, and competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone lysine demethylases and DNA hydroxylases.

Brand Name: Vulcanchem
CAS No.: 40951-21-1
VCID: VC20765512
InChI: InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2
SMILES: C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]
Molecular Formula: C5H6Na2O5
Molecular Weight: 192.08 g/mol

Disodium 2-hydroxypentanedioate

CAS No.: 40951-21-1

Cat. No.: VC20765512

Molecular Formula: C5H6Na2O5

Molecular Weight: 192.08 g/mol

* For research use only. Not for human or veterinary use.

Disodium 2-hydroxypentanedioate - 40951-21-1

Specification

Description α-Hydroxyglutaric acid (2-HG) is an α-hydroxy acid. It is metabolized to 2-oxoglutarate by D- and L-2-hydroxyglutarate dehydrogenases, and mutations in these enzymes lead to 2-hydroxyglutaric aciduria, a neurometabolic disorder characterized by increased levels of L-2-hydroxyglutaric acid. 2-HG can also be metabolized from isocitrate by mutated forms of isocitrate dehydrogenase 1 (IDH1) and IDH2.4,5 2-HG is structurally similar to α-ketoglutarate, the product of wild-type isocitrate dehydrogenases, and competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone lysine demethylases and DNA hydroxylases.

CAS No. 40951-21-1
Molecular Formula C5H6Na2O5
Molecular Weight 192.08 g/mol
IUPAC Name disodium;2-hydroxypentanedioate
Standard InChI InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2
Standard InChI Key DZHFTEDSQFPDPP-UHFFFAOYSA-L
SMILES C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]
Canonical SMILES C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]
Appearance Assay:≥95%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator